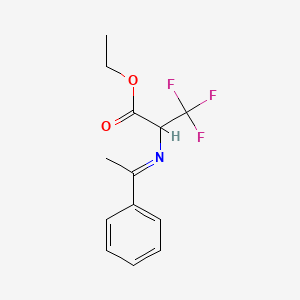

3,3,3-Trifluoro-2-(1-phenyl-ethylideneamino)-propionic acid ethyl ester

Description

This compound is a fluorinated ethyl ester featuring a phenyl-ethylideneamino substituent at the α-carbon of the propionic acid backbone. The ethyl ester moiety contributes to lipophilicity, which influences solubility and bioavailability.

Properties

Molecular Formula |

C13H14F3NO2 |

|---|---|

Molecular Weight |

273.25 g/mol |

IUPAC Name |

ethyl 3,3,3-trifluoro-2-(1-phenylethylideneamino)propanoate |

InChI |

InChI=1S/C13H14F3NO2/c1-3-19-12(18)11(13(14,15)16)17-9(2)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |

InChI Key |

GACXNSIOHLDZBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)N=C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

(a) 3,3,3-Trifluoro-2-hydroxy-2-(aryl)propionic acid ethyl esters

- Example: 3,3,3-Trifluoro-2-hydroxy-2-(2-naphthyl)propionic acid ethyl ester (CAS 29826426) . Structural Difference: Hydroxy group replaces the ethylideneamino moiety.

(b) Ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-(fluoroanilino)propionate ()

Ester Group Modifications

(a) Methyl vs. Ethyl Esters

- Example: 3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(4-methyl-thiazol-2-ylamino)-propionic acid methyl ester (). Impact: Methyl esters generally exhibit lower molecular weight and higher volatility compared to ethyl esters. This affects pharmacokinetic properties like absorption and metabolism .

Stereochemical Variations

(a) Enantiomers of Trifluoro-hydroxypropionic acid ethyl esters

Data Tables: Key Structural and Physicochemical Comparisons

Table 1: Substituent Effects on Molecular Weight and Functional Groups

Key Research Findings

Electron-Withdrawing Effects: The CF₃ group in all analogs enhances resistance to hydrolysis compared to non-fluorinated esters. For example, ethyl propionate () has a boiling point of 99°C, while trifluoro analogs likely exhibit higher thermal stability .

notes that related esters (e.g., 3-(Acetyl-butyl-amino)-propionic acid ethyl ester) are used as insect repellents, suggesting the target compound may have pesticidal applications .

Stereoselectivity : Enantiomeric pairs () highlight the importance of chirality in drug design, where one enantiomer may dominate therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3,3-Trifluoro-2-(1-phenyl-ethylideneamino)-propionic acid ethyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between trifluoromethyl-containing precursors and ethyl ester derivatives. For example, analogous syntheses involve reacting haloesters (e.g., bromopyruvic acid ethyl ester) with amines or imines under reflux conditions in solvents like chloroform or acetonitrile . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of amine to ester), temperature (60–80°C), and catalysts (e.g., triethylamine or NaHCO₃). Monitoring via TLC or HPLC is critical to minimize byproducts like hydrolyzed esters or unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹⁹F NMR for trifluoromethyl group detection (δ ≈ -60 to -70 ppm) and ¹H NMR for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). The imine proton (CH=N) typically appears at δ 8.0–8.5 ppm .

- IR : Look for ester C=O stretching (1720–1740 cm⁻¹) and imine C=N bands (1640–1680 cm⁻¹) .

- GC-MS : Use electron ionization (EI) to confirm molecular ion peaks (e.g., [M]⁺ for C₁₄H₁₃F₃N₂O₂) and fragmentation patterns (e.g., loss of ethyl group or trifluoromethyl moiety) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term preservation?

- Methodological Answer : The ethyl ester group is prone to hydrolysis in humid or acidic environments. Store the compound in anhydrous conditions (desiccator with silica gel) at -20°C to prevent degradation. Stability tests in DMSO-d₆ or CDCl₃ over 48 hours (monitored via NMR) can confirm integrity. Avoid prolonged exposure to light, as the imine group may undergo photoisomerization .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data, such as unexpected peaks in ¹H NMR or GC-MS chromatograms?

- Methodological Answer :

- Impurity Identification : Compare retention times and fragmentation patterns in GC-MS with known byproducts (e.g., hydrolyzed acid forms or unreacted starting materials) .

- Dynamic Effects : For NMR discrepancies (e.g., splitting due to rotamers), conduct variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, cooling to -40°C may resolve broad imine proton signals .

- Isomeric Byproducts : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers if asymmetric synthesis is incomplete .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) influence the compound’s reactivity in subsequent reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance the electrophilicity of the imine nitrogen, increasing reactivity toward nucleophiles like Grignard reagents. Conversely, electron-donating groups (e.g., -OCH₃) reduce this effect. Systematic studies using Hammett σ constants can correlate substituent effects with reaction rates . For example, para-CF₃ substitution accelerates nucleophilic addition by ~30% compared to para-OCH₃ .

Q. What experimental approaches can elucidate the stereochemical outcome of reactions involving this compound, particularly at the imine moiety?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT calculations) to assign E/Z isomerism at the imine bond .

- Kinetic Resolution : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) to favor one stereoisomer during synthesis, followed by HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.